molecular formula C31H30N2O8S B11089849 4-Methoxybenzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11089849
M. Wt: 590.6 g/mol
InChI Key: SAIQJGHRUITONW-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multi-step organic synthesis. The process may include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Functionalization: Introduction of various functional groups such as methoxy, ethoxy, hydroxy, and nitro groups can be done through specific reactions like nitration, etherification, and hydroxylation.

    Final Assembly: The final compound is assembled by coupling the functionalized intermediates under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Receptor Binding: May interact with biological receptors.

Medicine

    Drug Development: Potential lead compound for developing new drugs.

    Therapeutic Agents: Possible applications in treating diseases.

Industry

    Material Science: Used in the development of new materials.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of such compounds typically involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: Compounds with similar core structures but different functional groups.

    Quinoline derivatives: Compounds with a quinoline core.

Uniqueness

    Functional Diversity: The presence of multiple functional groups like methoxy, ethoxy, hydroxy, and nitro groups.

    Biological Activity: Potential for diverse biological activities due to the complex structure.

Properties

Molecular Formula

C31H30N2O8S

Molecular Weight

590.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H30N2O8S/c1-4-40-25-15-20(13-23(30(25)35)33(37)38)28-27(31(36)41-16-18-7-9-21(39-3)10-8-18)17(2)32-22-12-19(14-24(34)29(22)28)26-6-5-11-42-26/h5-11,13,15,19,28,32,35H,4,12,14,16H2,1-3H3

InChI Key

SAIQJGHRUITONW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5=CC=C(C=C5)OC)C

Origin of Product

United States

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